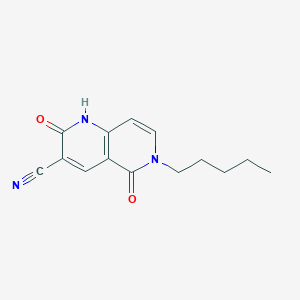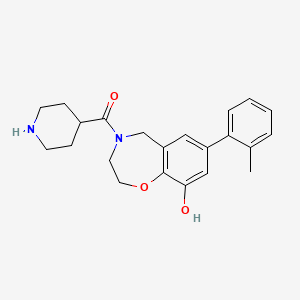![molecular formula C21H23N3O B5940847 (3S,4S)-1-[(2-methylpyrimidin-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol](/img/structure/B5940847.png)
(3S,4S)-1-[(2-methylpyrimidin-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-[(2-methylpyrimidin-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a naphthalene moiety, and a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(2-methylpyrimidin-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the naphthalene group, and the attachment of the pyrimidine derivative. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Naphthalene Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the Pyrimidine Derivative: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[(2-methylpyrimidin-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to reduce double bonds or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3S,4S)-1-[(2-methylpyrimidin-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying receptor-ligand interactions.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(2-methylpyrimidin-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-formamidomethyl-2-methylpyrimidine: Shares the pyrimidine moiety but differs in other structural aspects.
4-amino-2-methyl-5-phosphooxymethylpyrimidine: Another pyrimidine derivative with different functional groups.
Uniqueness
(3S,4S)-1-[(2-methylpyrimidin-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol is unique due to its combination of a piperidine ring, a naphthalene moiety, and a pyrimidine derivative. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(3S,4S)-1-[(2-methylpyrimidin-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15-22-11-16(12-23-15)13-24-9-8-20(21(25)14-24)19-7-6-17-4-2-3-5-18(17)10-19/h2-7,10-12,20-21,25H,8-9,13-14H2,1H3/t20-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPYLUPKXDIZNG-LEWJYISDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=N1)CN2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B5940768.png)
![4-[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]-8-(trifluoromethyl)quinoline](/img/structure/B5940774.png)
![2-[7-(3,6-dimethylpyrazin-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanamide](/img/structure/B5940782.png)

![2-(3-azaspiro[5.5]undec-9-ylamino)-N-methylethanesulfonamide dihydrochloride](/img/structure/B5940812.png)


![{[5-(1-methoxyethyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5940839.png)
![1-[2'-(5-methyl-1,3,4-thiadiazol-2-yl)biphenyl-3-yl]ethanone](/img/structure/B5940853.png)
![2-(4-isopropylphenyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5940855.png)
![5-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methyl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5940861.png)


![N-benzyl-5-[(4-ethylpiperazin-1-yl)methyl]-N-methylisoxazole-3-carboxamide](/img/structure/B5940874.png)
